molecular formula C12H21NO6 B8226543 (4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid

(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid

Cat. No.: B8226543
M. Wt: 275.30 g/mol
InChI Key: LXQBXYDPJVHNPQ-MRVPVSSYSA-N
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Description

(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a pentanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the ethoxy group: The ethoxy group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

    Oxidation and functionalization: The intermediate compound undergoes oxidation and further functionalization to introduce the carboxylic acid group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The ethoxy and carboxylic acid groups contribute to the compound’s reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which provide versatility in synthetic applications and potential for diverse biological activities. The presence of the ethoxy group and the pentanoic acid backbone distinguishes it from other Boc-protected compounds, offering unique reactivity and binding properties.

Properties

IUPAC Name

(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQBXYDPJVHNPQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86938-17-2
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-ethyl ester
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